

Spectroscopic Characterization of 4,5-Dichloroveratrole: A Technical Guide

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Compound of Interest

Compound Name: **4,5-Dichloroveratrole**

Cat. No.: **B1293773**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4,5-Dichloroveratrole**, a key intermediate in various synthetic pathways. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **4,5-Dichloroveratrole**, the following data tables present predicted values based on established principles of spectroscopic interpretation and data from structurally similar compounds. These tables are intended to serve as a reference for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR)

The proton NMR spectrum of **4,5-Dichloroveratrole** is expected to be relatively simple, showing two singlets for the aromatic protons and a singlet for the two equivalent methoxy

groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.9 - 7.2	Singlet	1H	Aromatic C-H (H-3 or H-6)
~ 6.9 - 7.2	Singlet	1H	Aromatic C-H (H-6 or H-3)
~ 3.8 - 4.0	Singlet	6H	2 x -OCH ₃

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of **4,5-Dichloroveratrole**, four distinct signals are expected in the aromatic region, and one signal for the two equivalent methoxy carbons.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 148 - 152	C-1 or C-2 (Aromatic C-O)
~ 148 - 152	C-2 or C-1 (Aromatic C-O)
~ 125 - 130	C-4 or C-5 (Aromatic C-Cl)
~ 125 - 130	C-5 or C-4 (Aromatic C-Cl)
~ 112 - 116	C-3 or C-6 (Aromatic C-H)
~ 112 - 116	C-6 or C-3 (Aromatic C-H)
~ 56 - 60	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3150	Weak - Medium	Aromatic C-H stretch
2850 - 3000	Medium	-CH ₃ stretch
1550 - 1600	Medium - Strong	Aromatic C=C stretch
1450 - 1500	Medium	-CH ₃ bend
1250 - 1300	Strong	Aryl-O stretch (asymmetric)
1000 - 1050	Strong	Aryl-O stretch (symmetric)
800 - 880	Strong	C-H out-of-plane bend (isolated H's)
700 - 800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4,5-Dichloroveratrole** (C₈H₈Cl₂O₂), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

m/z (relative abundance)	Assignment
206 (100%)	[M] ⁺ • (with ²³⁵ Cl)
208 (65%)	[M+2] ⁺ • (with ¹³⁵ Cl and ¹³⁷ Cl)
210 (10%)	[M+4] ⁺ • (with ²³⁷ Cl)
191	[M - CH ₃] ⁺
163	[M - CH ₃ - CO] ⁺
128	[M - 2CH ₃ - CO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **4,5-Dichloroveratrole**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4,5-Dichloroveratrole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H .^[1]
- Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).^[1]

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of **4,5-Dichloroveratrole** with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.^[2] The spectrum is typically recorded from 4000 to 400 cm^{-1} .^[3]

Mass Spectrometry (MS)

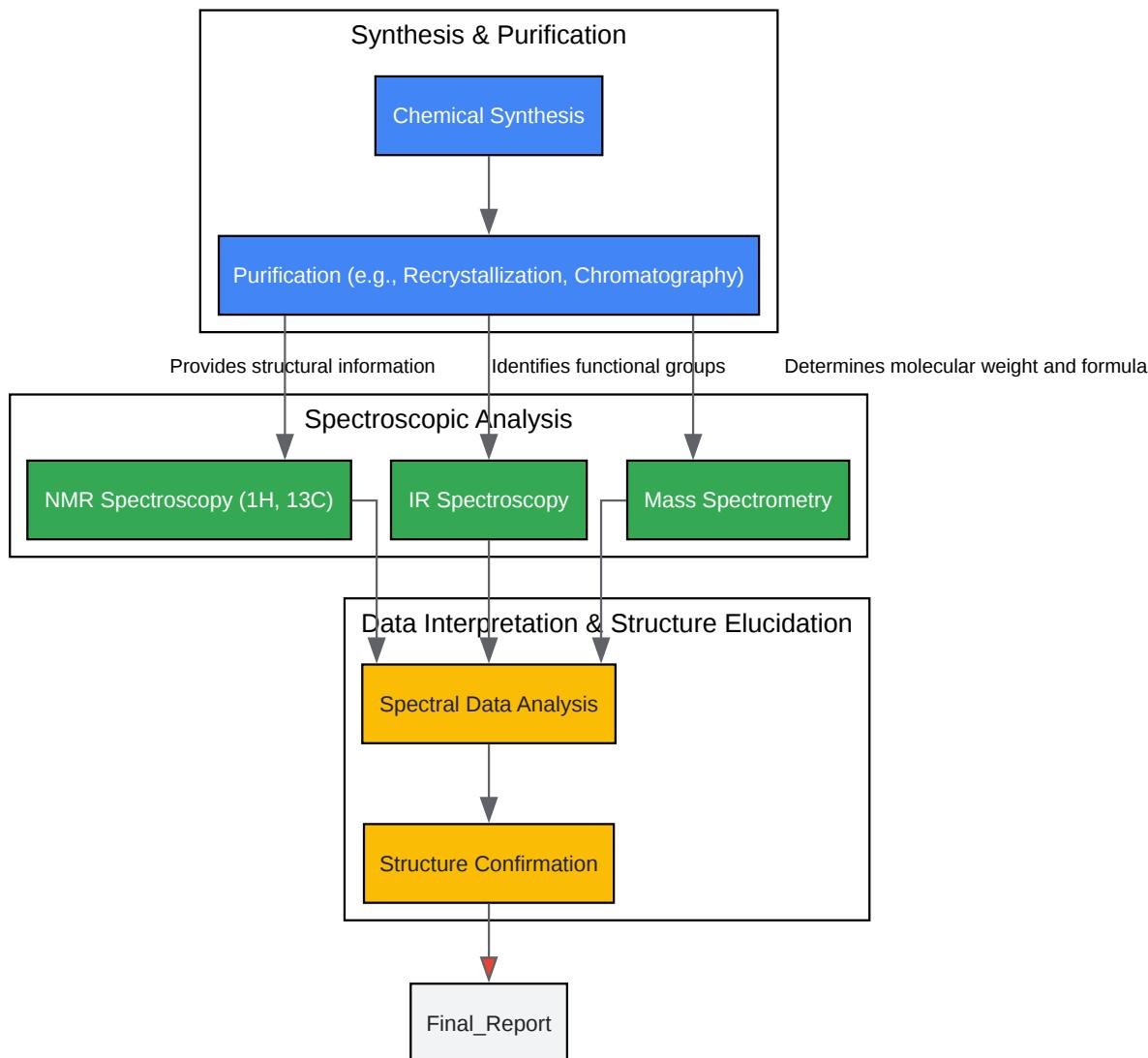
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system.^[4]
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).^[5]

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[6]
- Detection: The detector records the abundance of each ion, generating a mass spectrum.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis

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